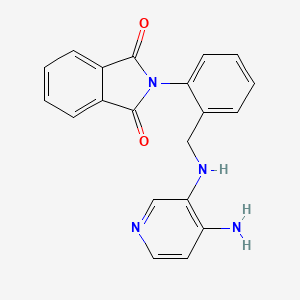
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindolin-1,3-dion
Übersicht
Beschreibung
This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They have been extensively studied due to their interesting biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .
Synthesis Analysis
The compound was synthesized as part of a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids . These were designed and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The molecular structure of the compound was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The compound was prepared by the reaction of 2,3-diaminopyridine with tosyl chloride in a mixture of dichloromethane–pyridine as solvent .Physical and Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The final compounds had a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra and mass values determined by MS–MS .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese von Pharmazeutika. Ihre Struktur, die einen Isoindolinkern und Carbonylgruppen aufweist, ist geeignet für Modifikationen, die zu neuen therapeutischen Wirkstoffen führen können. Das Verständnis von Struktur-Wirkungs-Beziehungen ist in diesem Bereich entscheidend, um das Potenzial von Derivaten als therapeutische Wirkstoffe freizuschalten .
Herbizide
Die Reaktivität des Isoindolin-1,3-dion-Moleküls ermöglicht die Herstellung von herbiziden Verbindungen. Forscher erforschen seinen Einsatz bei der Entwicklung neuer Herbizide, die gezielt auf bestimmte Stoffwechselwege in Pflanzen wirken können, was zu umweltfreundlicheren und gezielteren landwirtschaftlichen Chemikalien führen könnte .
Farbstoffe und Pigmente
Aufgrund der aromatischen Natur der Verbindung kann sie zur Synthese von Farbstoffen und Pigmenten verwendet werden. Diese Anwendungen nutzen die Fähigkeit der Verbindung, Licht in verschiedenen Wellenlängen zu absorbieren und emittieren, was für die Herstellung von Farbstoffen mit bestimmten Farbeigenschaften für Textilien und Tinten unerlässlich ist .
Polymeradditive
Die strukturellen Merkmale der Verbindung machen sie für die Verwendung als Additiv in Polymeren geeignet. Sie kann die Eigenschaften von Polymeren verbessern, wie z. B. Beständigkeit, Hitzebeständigkeit und chemische Stabilität, wodurch sie für industrielle Anwendungen besser geeignet sind .
Organische Synthese
Als vielseitiger Baustein in der organischen Synthese kann diese Verbindung verwendet werden, um komplexe molekulare Architekturen zu konstruieren. Ihre Reaktivität ermöglicht die Bildung verschiedener Substitutionsschemata, die für die Synthese neuartiger organischer Verbindungen von Vorteil sind .
Photochrome Materialien
Die Verbindung hat potenzielle Anwendungen bei der Entwicklung photochromer Materialien. Diese Materialien ändern ihre Farbe in Abhängigkeit vom Licht, was in intelligenten Fenstern, Sonnenbrillen und Anzeigetechnologien eingesetzt werden kann .
Antipsychotische Mittel
Isoindolinderivate haben ein Potenzial bei der Modulation von Dopaminrezeptoren gezeigt, was auf Anwendungen als Antipsychotika hindeutet. Dies ist besonders relevant für Erkrankungen wie Schizophrenie, bei denen die Modulation von Dopaminrezeptoren eine therapeutische Rolle spielt .
Behandlung der Alzheimer-Krankheit
Die Hemmung der β-Amyloid-Proteinaggregation durch Isoindolinderivate deutet auf eine potenzielle Anwendung bei der Behandlung der Alzheimer-Krankheit hin. Diese Anwendung basiert auf der Fähigkeit der Verbindung, die pathologischen Prozesse zu beeinflussen, die an der Krankheit beteiligt sind .
Wirkmechanismus
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests that it may influence dopaminergic pathways . These pathways are involved in a wide array of physiological functions, including motor control, reward, and the release of various hormones.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have promising properties as ligands of the dopamine receptor d2 .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemische Analyse
Biochemical Properties
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of the human dopamine receptor D2 Additionally, 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione has been observed to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .
Cellular Effects
The effects of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce necrosis in certain cell lines, with treated samples exhibiting a significantly higher proportion of necrotic cells compared to control samples . This indicates its potential use in cancer research, where inducing cell death in malignant cells is a desired outcome.
Molecular Mechanism
At the molecular level, 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways . Additionally, the inhibition of β-amyloid protein aggregation by 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione suggests a direct interaction with the amyloid proteins, preventing their aggregation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under various conditions, ensuring consistent results in experimental settings . Long-term studies have shown that prolonged exposure to this compound can lead to sustained necrotic effects in certain cell lines, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher dosages, there is evidence of toxicity, including increased necrosis and adverse effects on cellular function . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopaminergic pathways, which are crucial for neurological function . Additionally, its inhibition of β-amyloid protein aggregation indicates a role in pathways related to protein homeostasis and neuroprotection .
Transport and Distribution
The transport and distribution of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its movement within the cell, ensuring its localization to target sites .
Subcellular Localization
The subcellular localization of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is essential for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct its localization, ensuring its activity at the desired sites within the cell .
Eigenschaften
IUPAC Name |
2-[2-[[(4-aminopyridin-3-yl)amino]methyl]phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-16-9-10-22-12-17(16)23-11-13-5-1-4-8-18(13)24-19(25)14-6-2-3-7-15(14)20(24)26/h1-10,12,23H,11H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMISOMSTKMAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)N)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


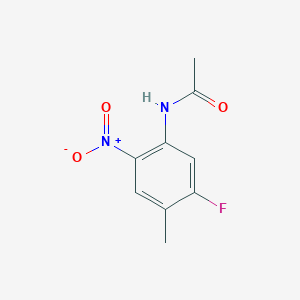
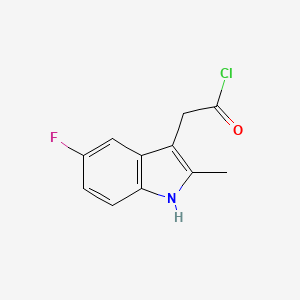
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)


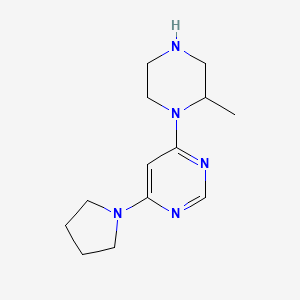

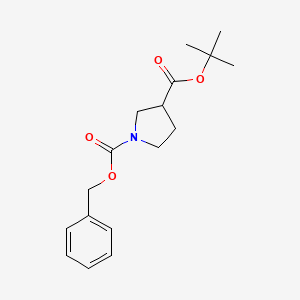
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)


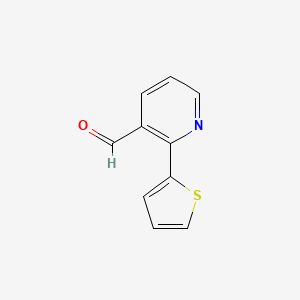
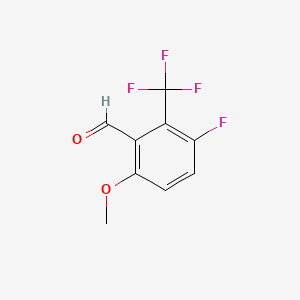
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
